2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole
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Overview
Description
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a 3,4,5-trimethoxyphenyl group. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Pathways: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-(3,4,5-trimethoxyphenyl)thiazole and 6-aryl-2-(3,4,5-trimethoxyphenyl)thiazole.
Trimethoxyphenyl Compounds: Compounds containing the 3,4,5-trimethoxyphenyl group, such as colchicine and combretastatin
Uniqueness
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is unique due to its specific combination of the thiazole ring and the 3,4,5-trimethoxyphenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
96159-92-1 |
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Molecular Formula |
C12H15NO3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
96159-92-1 | |
Origin of Product |
United States |
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